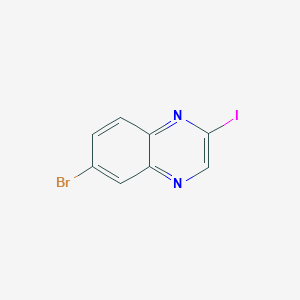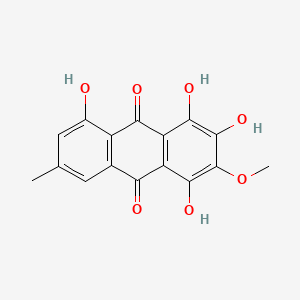
6-Bromo-2-iodoquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H4BrIN2. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of bromine and iodine atoms in the structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-iodoquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the reaction of 2-iodoquinoxaline with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-iodoquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate in organic solvents.
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for use in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-iodoquinoxaline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromo-2-iodoquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
6-Bromoquinoxaline: Lacks the iodine atom, making it less versatile in certain reactions.
2-Iodoquinoxaline: Lacks the bromine atom, affecting its reactivity and applications.
6-Bromo-2-chloroquinoxaline: Similar structure but with chlorine instead of iodine, leading to different chemical properties.
Uniqueness: 6-Bromo-2-iodoquinoxaline is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and make it a valuable intermediate in various synthetic applications. Its dual halogenation allows for selective functionalization and the formation of diverse derivatives .
Eigenschaften
CAS-Nummer |
1083181-44-5 |
|---|---|
Molekularformel |
C8H4BrIN2 |
Molekulargewicht |
334.94 g/mol |
IUPAC-Name |
6-bromo-2-iodoquinoxaline |
InChI |
InChI=1S/C8H4BrIN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |
InChI-Schlüssel |
UWFZIAWENWAIHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN=C2C=C1Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)




![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)
![8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13127974.png)


![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)

![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)


